ネオエキヌリンA

概要

説明

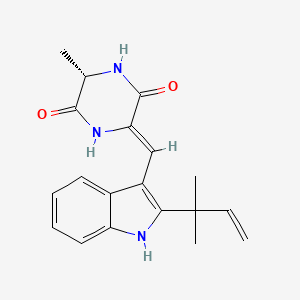

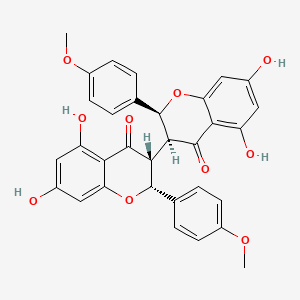

ネオエキヌリンAは、ジケトピペラジン化合物類に属するインドールアルカロイドです。 アスペルギルス・フミガタスやユーロチウム・ルブルムなどの種を含む海洋菌類から主に単離されます 。 この化合物は、抗ウイルス、抗酸化、神経保護特性を含む、多様な生物活性により注目を集めています .

科学的研究の応用

Neoechinulin A has a wide range of scientific research applications:

作用機序

ネオエキヌリンAは、さまざまな分子メカニズムを介してその効果を発揮します。

抗ウイルス活性: SARS-CoV-2の主プロテアーゼ(Mpro)を阻害し、ウイルスの複製を防ぎます.

抗酸化活性: This compoundは、活性酸素種(ROS)と活性窒素種(RNS)を消去し、細胞を酸化損傷から保護します.

類似の化合物との比較

This compoundは、ネオエキヌリンB、エキヌリン、ユーロクリスタチンなどの他の類似の化合物と比較されます。

ネオエキヌリンB: 構造は似ていますが、薬剤耐性インフルエンザに対する強力な阻害など、異なる生物活性を示します.

エキヌリン: 構造的類似性を共有していますが、異なる抗ウイルス作用と細胞保護作用を持っています.

ユーロクリスタチン: ユニークな生物活性を持つ別のインドールジケトピペラジンアルカロイド.

This compoundは、SARS-CoV-2に対する強力な抗ウイルス活性と、多様な生物活性の範囲により際立っています .

生化学分析

Biochemical Properties

Neoechinulin A plays a crucial role in biochemical reactions, particularly in protecting cells from oxidative and nitrosative stress. It interacts with several biomolecules, including chromogranin B and glutaredoxin 3 . These interactions are essential for its neuroprotective effects, as neoechinulin A binds with high affinity to these proteins, thereby mitigating the cytotoxic effects of reactive nitrogen species like peroxynitrite .

Cellular Effects

Neoechinulin A exerts significant effects on various cell types, particularly neuronal cells. It protects PC12 cells from cytotoxicity induced by peroxynitrite generators such as 3-morpholinosydnonimine . This compound influences cell signaling pathways, gene expression, and cellular metabolism by enhancing the cells’ resistance to oxidative stress and improving memory functions in lipopolysaccharide-treated mice .

Molecular Mechanism

At the molecular level, neoechinulin A exerts its effects through direct binding interactions with biomolecules like chromogranin B and glutaredoxin 3 . These interactions inhibit the cytotoxic effects of reactive nitrogen species, thereby protecting neuronal cells from oxidative damage. Additionally, neoechinulin A modulates gene expression related to oxidative stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of neoechinulin A change over time. Pre-incubation of cells with neoechinulin A for at least 12 hours is essential for the cells to gain resistance against cytotoxic agents like SIN-1 . The compound’s stability and degradation over time influence its long-term effects on cellular function, with sustained exposure leading to enhanced neuroprotection .

Metabolic Pathways

Neoechinulin A is involved in metabolic pathways related to oxidative stress response. It interacts with enzymes and cofactors that modulate the levels of reactive oxygen and nitrogen species, thereby influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, neoechinulin A is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect its localization and accumulation, ensuring that it reaches target sites where it can exert its protective effects .

Subcellular Localization

Neoechinulin A is localized in specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct neoechinulin A to these compartments, enhancing its efficacy in protecting cells from oxidative damage .

準備方法

合成経路と反応条件

ネオエキヌリンAは、ジケトピペラジン部分の形成を含む立体選択的合成方法によって合成できます。 80℃での分子内環化は、this compoundのC-12の立体中心のラセミ化を最小限に抑えて進行します 。 しかし、110℃での環化は、部分的なラセミ化を引き起こします 。 合成は通常、L-トリプトファンとL-アラニンから始まり、インドール、ジケトピペラジン、イソプレニル部分の形成につながります .

工業生産方法

This compoundの工業生産には、アスペルギルス・フミガタスなどの海洋菌類を制御された条件下で培養することが含まれます。 次に、化合物はクロマトグラフィー技術を用いて抽出および精製されます .

化学反応の分析

反応の種類

ネオエキヌリンAは、以下を含むさまざまな化学反応を起こします。

酸化: this compoundは、さまざまな酸化された誘導体を形成するために酸化される可能性があります。

還元: 還元反応は、ジケトピペラジン環またはインドール部分を修飾できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

形成される主要な生成物

これらの反応から形成される主な生成物には、this compoundのさまざまな酸化された、還元された、置換された誘導体が含まれ、それぞれが異なる生物活性を持っています .

科学研究への応用

This compoundは、幅広い科学研究への応用があります。

類似化合物との比較

Neoechinulin A is compared with other similar compounds such as neoechinulin B, echinulin, and eurocristatine:

Neoechinulin B: Similar in structure but exhibits different biological activities, including potent inhibition against drug-resistant influenza.

Echinulin: Shares structural similarities but has distinct antiviral and cytoprotective properties.

Eurocristatine: Another indole diketopiperazine alkaloid with unique biological activities.

Neoechinulin A stands out due to its potent antiviral activity against SARS-CoV-2 and its diverse range of biological activities .

特性

IUPAC Name |

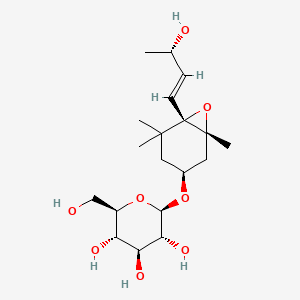

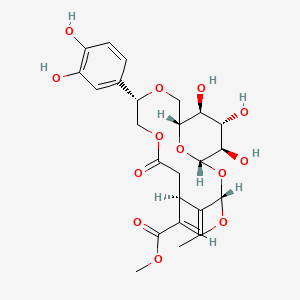

(3S,6Z)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]methylidene]piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-5-19(3,4)16-13(12-8-6-7-9-14(12)21-16)10-15-18(24)20-11(2)17(23)22-15/h5-11,21H,1H2,2-4H3,(H,20,24)(H,22,23)/b15-10-/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRPIYZIAHOECW-SAIXKJTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(=CC2=C(NC3=CC=CC=C32)C(C)(C)C=C)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N/C(=C\C2=C(NC3=CC=CC=C32)C(C)(C)C=C)/C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does neoechinulin A exert its neuroprotective effects?

A1: Neoechinulin A has been shown to protect neuronal cells like PC12 cells from damage induced by peroxynitrite, a reactive nitrogen species implicated in neurodegenerative diseases []. While the exact mechanism is still under investigation, studies suggest that it may:

- Directly scavenge peroxynitrite: Neoechinulin A exhibits specific scavenging activity against peroxynitrite but not other reactive oxygen species like superoxide or nitric oxide [].

- Exert neurotrophic factor-like activity: Similar to nerve growth factor, neoechinulin A can inhibit the activation of caspase-3-like proteases, which are involved in apoptosis or programmed cell death [].

- Enhance mitochondrial function: Neoechinulin A has been observed to increase NADH-dehydrogenase activity, an enzyme crucial for mitochondrial energy production []. This suggests it may protect neurons by supporting mitochondrial health, which is often compromised in neurodegenerative conditions.

Q2: What is known about the target proteins of neoechinulin A?

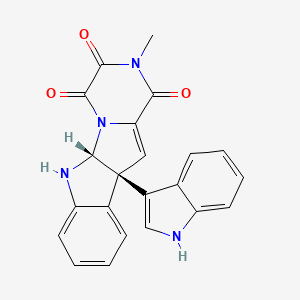

A2: Research using a phage display screen identified chromogranin B and glutaredoxin 3 as potential binding partners for neoechinulin A []. Further studies revealed:

- High binding affinity: Quartz crystal microbalance (QCM) analyses confirmed a strong interaction between neoechinulin A and both chromogranin B and glutaredoxin 3 [].

- Potential role of chromogranin B: RNA interference experiments showed that reducing chromogranin B levels in PC12 cells decreased their susceptibility to peroxynitrite-induced damage, suggesting a possible role for this protein in the neuroprotective action of neoechinulin A [].

Q3: How does neoechinulin A protect against rotenone-induced cytotoxicity?

A3: Rotenone, a neurotoxin linked to Parkinson's disease, inhibits mitochondrial complex I, leading to cellular energy depletion and death. Neoechinulin A was found to protect PC12 cells against rotenone-induced cytotoxicity [], and while the exact mechanism is unclear, it appears to involve:

- Modulation of cellular energy metabolism: Interestingly, neoechinulin A co-treatment, but not pre-treatment, protected against rotenone-induced cell death, suggesting a direct effect on the cellular response to rotenone rather than a preventative action [].

- Paradoxical decrease in ATP levels: Despite protecting cells from energy depletion, neoechinulin A presence paradoxically reduced ATP levels in rotenone-treated cells. This suggests the activation of an energy-demanding cytoprotective mechanism that contributes to mitigating rotenone's toxic effects [].

Q4: What is the role of the C-8/C-9 double bond in the biological activity of neoechinulin A?

A4: Structure-activity relationship (SAR) studies have shown that the C-8/C-9 double bond in neoechinulin A plays a crucial role in its cytoprotective activity against peroxynitrite-induced damage in PC12 cells [, ].

- Conjugated system importance: This double bond forms a conjugated system with the indole and diketopiperazine rings, which seems essential for its antioxidant and anti-nitration activities [].

- Electrophilic nature of C-8: The C-8 carbon's electrophilicity, conferred by the double bond, might be involved in the compound's interaction with biological targets, contributing to its protective effects [].

Q5: Does neoechinulin A possess anti-inflammatory properties?

A5: Yes, neoechinulin A exhibits anti-inflammatory effects, specifically in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, a model for inflammation []. It achieves this by:

- Suppression of inflammatory mediators: Neoechinulin A dose-dependently inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) [].

- Modulation of key signaling pathways: Neoechinulin A effectively blocks the activation of nuclear factor-kappaB (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways, both central to inflammatory responses []. It achieves this by inhibiting IκB-α phosphorylation and degradation, ultimately preventing NF-κB translocation to the nucleus and subsequent pro-inflammatory gene expression [].

Q6: What is the molecular formula, weight, and key spectroscopic data for neoechinulin A?

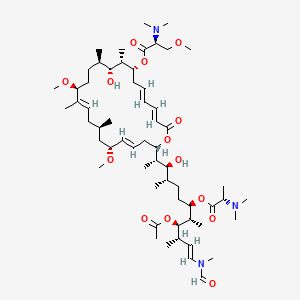

A6: Molecular Formula: C29H33N3O3 * Molecular Weight:* 471.59 g/mol

Q7: What is known about the stability of neoechinulin A under different conditions?

A7: While specific stability data is limited in the provided research papers, neoechinulin A, like many natural products, may be susceptible to degradation under certain conditions such as:

Q8: What formulation strategies could be employed to improve the stability, solubility, or bioavailability of neoechinulin A?

A8: Several formulation approaches could be explored to enhance the pharmaceutical properties of neoechinulin A:

Q9: What is known about the toxicity and safety profile of neoechinulin A?

A9: While neoechinulin A exhibits promising biological activities, further research is crucial to establish its safety profile. Toxicological studies are needed to:

Q10: What analytical techniques are commonly employed to characterize and quantify neoechinulin A?

A10: A combination of techniques is typically used for the analysis of neoechinulin A:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

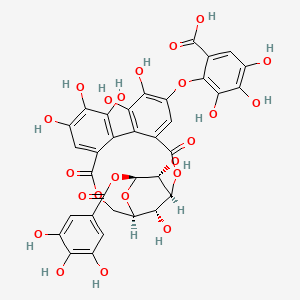

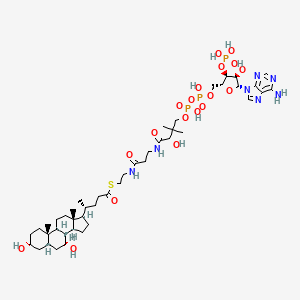

![(1R,4R)-4-[[(2S,4S)-4-hydroxy-2-methyl-1-oxo-3,3a-dihydro-2H-imidazo[1,2-a]indol-4-yl]methyl]-1-methyl-2,4-dihydro-1H-pyrazino[2,1-b]quinazoline-3,6-dione](/img/structure/B1244135.png)